Methyl 3,5-dichloro-4-nitrobenzoate
Description
Methyl 3,5-dichloro-4-nitrobenzoate is a chlorinated nitrobenzoate ester characterized by a methyl ester group at the carboxyl position, nitro substitution at the para position (C4), and chlorine atoms at the meta positions (C3 and C5) of the benzene ring. This compound is typically synthesized via esterification of 3,5-dichloro-4-nitrobenzoic acid with methanol under acidic conditions, analogous to methods described for methyl-4-nitrobenzoate . Its structural features impart distinct physicochemical properties, such as moderate lipophilicity and thermal stability, making it relevant in pharmaceutical and agrochemical research as a synthetic intermediate.
Properties
IUPAC Name |
methyl 3,5-dichloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNCKSISWHEPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl 3,5-dichlorobenzoate. The nitration reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction mixture is cooled in an ice bath to control the exothermic reaction and to minimize byproduct formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide or sulfuric acid.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3,5-dichloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms and ester group also contribute to its reactivity and potential biological activity. The exact pathways and targets depend on the specific application and conditions used .
Comparison with Similar Compounds
Ethyl 3,5-Dichloro-4-Nitrobenzoate
- Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl chain at the carboxyl position.
- Synthesis: Prepared similarly via esterification of 3,5-dichloro-4-nitrobenzoic acid with ethanol, followed by recrystallization from 95% ethanol .
- Physical Properties :
- Reactivity : The ethyl group may marginally reduce electrophilicity at the ester carbonyl compared to the methyl analog, influencing hydrolysis rates.
Methyl 2,5-Dichloro-4-Nitrobenzoate
Methyl-4-Nitrobenzoate
- Structural Differences : Lacks chlorine substituents.
- Synthesis: Synthesized via refluxing 4-nitrobenzoic acid with methanol and sulfuric acid, followed by purification via dichloromethane extraction .
- Key Contrasts :
- Lower molecular weight (181.15 g/mol) and higher polarity due to absent chlorine atoms.
- Applications: Primarily used as a standard in chromatography or esterification studies, unlike its chlorinated derivatives, which are tailored for bioactive molecule synthesis.
Tabulated Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Methyl 3,5-dichloro-4-nitrobenzoate | C₈H₅Cl₂NO₄ | 250.03 | ~2.5* | Not reported | 3-Cl, 5-Cl, 4-NO₂, COOCH₃ |
| Ethyl 3,5-dichloro-4-nitrobenzoate | C₉H₇Cl₂NO₄ | 264.06 | ~3.0* | 77.5–78.5 | 3-Cl, 5-Cl, 4-NO₂, COOC₂H₅ |
| Methyl 2,5-dichloro-4-nitrobenzoate | C₈H₅Cl₂NO₄ | 250.03 | 2.9 | Not reported | 2-Cl, 5-Cl, 4-NO₂, COOCH₃ |
| Methyl-4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 1.5 | ~95–97 | 4-NO₂, COOCH₃ |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
